![molecular formula C24H19NO2Sn B14620244 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine CAS No. 59867-32-2](/img/structure/B14620244.png)
4-{[(Triphenylstannyl)oxy]carbonyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Triphenylstannyl)oxy]carbonyl}pyridine is an organotin compound that features a pyridine ring substituted with a triphenylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with triphenyltin reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with triphenyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
化学反応の分析
Types of Reactions
4-{[(Triphenyltin)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyltin group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
科学的研究の応用
4-{[(Triphenyltin)oxy]carbonyl}pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{[(Triphenyltin)oxy]carbonyl}pyridine involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Triphenyltin chloride: A commonly used organotin compound with similar reactivity.
Triphenyltin hydroxide: Another organotin compound with applications in organic synthesis.
4-{[(Trimethylstannyl)oxy]carbonyl}pyridine: A similar compound with a trimethylstannyl group instead of a triphenyltin group.
Uniqueness
4-{[(Triphenyltin)oxy]carbonyl}pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring, which can influence its reactivity and potential applications. The triphenyltin group provides stability and specific reactivity that can be advantageous in various chemical and biological contexts.
特性
CAS番号 |
59867-32-2 |
|---|---|
分子式 |
C24H19NO2Sn |
分子量 |
472.1 g/mol |
IUPAC名 |
triphenylstannyl pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C6H5.Sn/c8-6(9)5-1-3-7-4-2-5;3*1-2-4-6-5-3-1;/h1-4H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
QQRXSSLWQKZHLG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


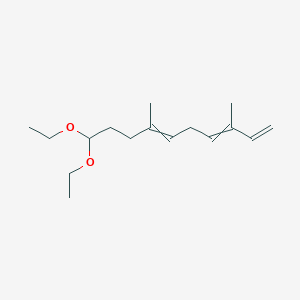
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

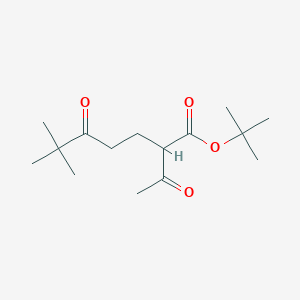
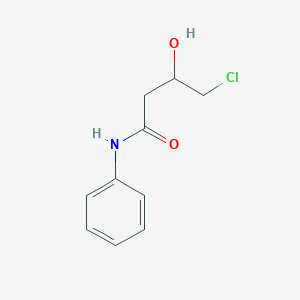
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

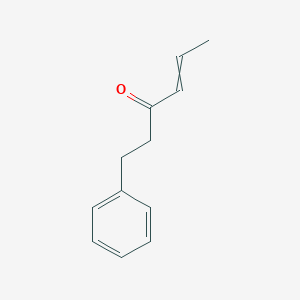
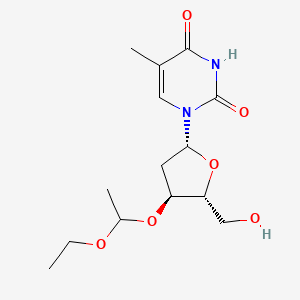
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
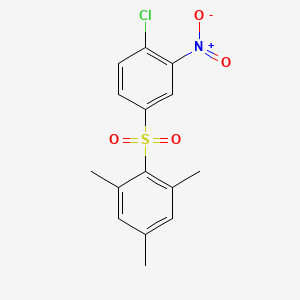
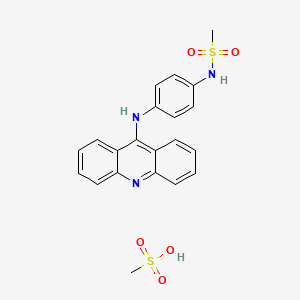
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
